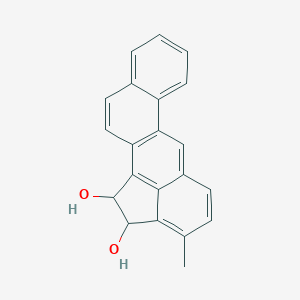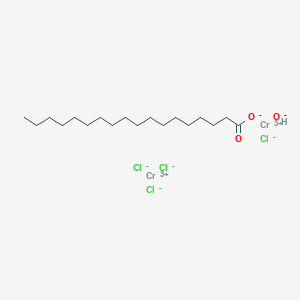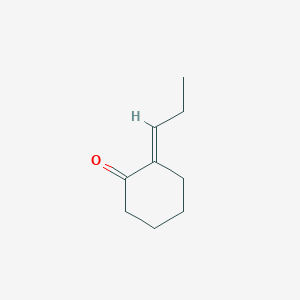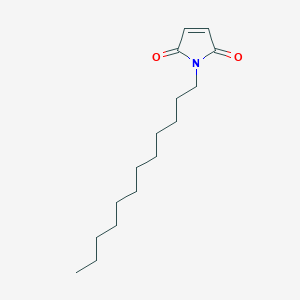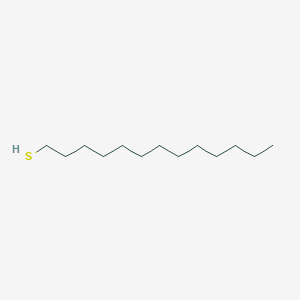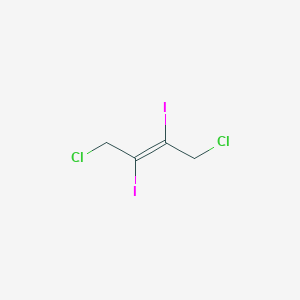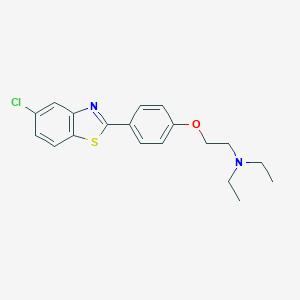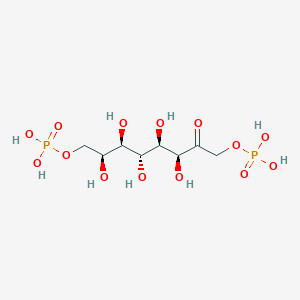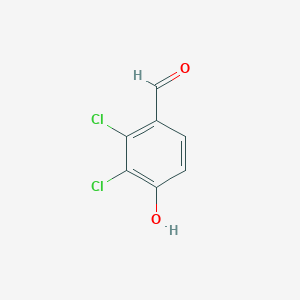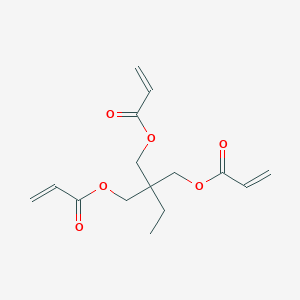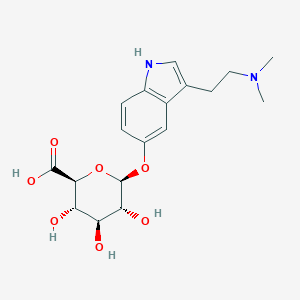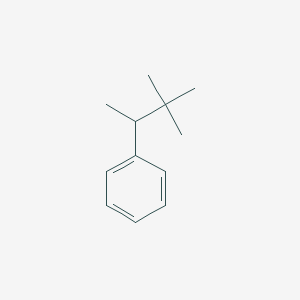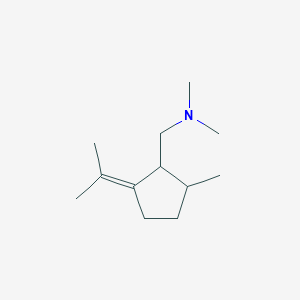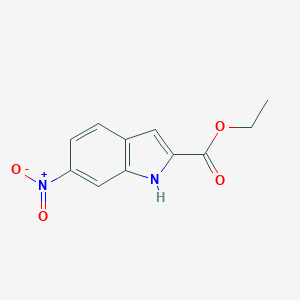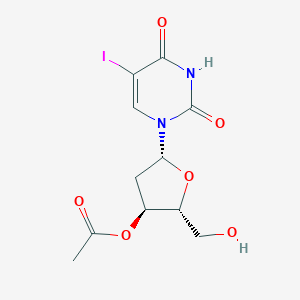
3'-O-Acetyl-2'-deoxy-5-iodouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-O-Acetyl-2'-deoxy-5-iodouridine, also known as IDU, is a nucleoside analogue that has been used in scientific research for a variety of purposes. It is a modified version of thymidine, one of the four nucleotides that make up DNA, and is often used to study the mechanisms of DNA replication and repair. In
Aplicaciones Científicas De Investigación
3'-O-Acetyl-2'-deoxy-5-iodouridine has been widely used in scientific research as a tool to study DNA replication and repair. It can be incorporated into the DNA of cells, where it is recognized by DNA polymerases and incorporated into newly synthesized DNA strands. 3'-O-Acetyl-2'-deoxy-5-iodouridine can then be used to track the movement of DNA polymerases and other replication proteins during DNA synthesis. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be used to study DNA damage and repair pathways, as it can be incorporated into DNA strands that have been damaged by radiation or chemicals.
Mecanismo De Acción
3'-O-Acetyl-2'-deoxy-5-iodouridine acts as a nucleoside analogue, meaning it is structurally similar to the nucleotides that make up DNA. When 3'-O-Acetyl-2'-deoxy-5-iodouridine is incorporated into DNA strands, it can cause errors in DNA replication and lead to DNA damage. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can interfere with the activity of enzymes involved in DNA synthesis and repair, further contributing to DNA damage.
Efectos Bioquímicos Y Fisiológicos
3'-O-Acetyl-2'-deoxy-5-iodouridine has been shown to have both cytotoxic and mutagenic effects on cells. It can cause DNA damage and inhibit cell growth, making it a potential anti-cancer agent. However, 3'-O-Acetyl-2'-deoxy-5-iodouridine can also lead to the development of mutations and chromosomal abnormalities, which can have negative effects on cell function and lead to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-O-Acetyl-2'-deoxy-5-iodouridine is a useful tool for studying DNA replication and repair, as it can be incorporated into DNA strands and used to track the movement of replication proteins. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be used to study the effects of DNA damage and repair pathways. However, 3'-O-Acetyl-2'-deoxy-5-iodouridine has limitations in that it can cause mutations and chromosomal abnormalities, which can confound experimental results. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 3'-O-Acetyl-2'-deoxy-5-iodouridine. One area of interest is the development of 3'-O-Acetyl-2'-deoxy-5-iodouridine analogues with improved properties, such as reduced toxicity and increased specificity for certain DNA replication proteins. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine could be used in combination with other DNA damaging agents to study the effects of multiple types of DNA damage on cell function. Finally, 3'-O-Acetyl-2'-deoxy-5-iodouridine could be used in studies of DNA repair pathways in disease states, such as cancer, to better understand the mechanisms of DNA damage and repair in these conditions.
Métodos De Síntesis
3'-O-Acetyl-2'-deoxy-5-iodouridine can be synthesized through a multi-step process starting with the reaction of uracil with iodine and acetic anhydride to form 5-iodouracil. This intermediate is then reacted with 2-deoxy-D-ribose in the presence of a Lewis acid catalyst to produce 3'-O-Acetyl-2'-deoxy-5-iodouridine. The final product can be purified through various techniques such as column chromatography and recrystallization.
Propiedades
Número CAS |
15384-26-6 |
|---|---|
Nombre del producto |
3'-O-Acetyl-2'-deoxy-5-iodouridine |
Fórmula molecular |
C11H13IN2O6 |
Peso molecular |
396.13 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H13IN2O6/c1-5(16)19-7-2-9(20-8(7)4-15)14-3-6(12)10(17)13-11(14)18/h3,7-9,15H,2,4H2,1H3,(H,13,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
JFCSZQPWKBTZON-DJLDLDEBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I |
SMILES |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
SMILES canónico |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



